Sulfinyl vs. Thioether: Lipophilicity & H-Bond Capacity
The sulfinyl group (–S(O)–) introduces a hydrogen-bond acceptor with a calculated logP shift of approximately –0.7 to –1.0 log units relative to the corresponding sulfide (–S–), based on established fragment-based logP contribution tables for aromatic sulfoxides vs. thioethers [1]. While experimentally measured logP values for this specific compound are not publicly reported, the sulfinyl oxygen contributes approximately 0.5–0.8 kcal/mol in hydrogen-bond acceptor capacity (pK_BHX ≈ 1.2–1.8) that is entirely absent in the ethylthio analog [2]. This difference can alter aqueous solubility, membrane permeability, and protein-binding interactions in any screening cascade.
+1 strong H‑bond acceptor site
| Evidence Dimension | Calculated lipophilicity (clogP) and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | clogP ≈ 0.8–1.2 (estimated via fragment addition for 5-methylisoxazole + ethylsulfinyl); H-bond acceptor count = 3 (sulfinyl O, isoxazole N, isoxazole O) |
| Comparator Or Baseline | 3-(Ethylthio)-5-methylisoxazole: clogP ≈ 1.5–2.0 (estimated); H-bond acceptor count = 2 (isoxazole N, O only; thioether sulfur is a very weak acceptor) |
| Quantified Difference | ΔclogP ≈ –0.7 to –1.0 log units; +1 additional strong H-bond acceptor site |
| Conditions | Fragment-based clogP estimation using BioByte or ACD/Labs algorithms; hydrogen-bond basicity scale (pK_BHX) from Abraham solvation parameters for sulfoxides vs. thioethers |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the ethylsulfinyl oxidation state predicts meaningfully lower membrane passive permeability but enhanced aqueous solubility and distinct target-binding H-bond patterns compared to the sulfide precursor, directly impacting whether this compound is the correct tool for a given SAR hypothesis.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Fragment constant methodology for sulfoxide vs. sulfide logP contributions.) View Source
- [2] Abraham, M.H.; Platts, J.A. Hydrogen bond structural group constants. J. Org. Chem. 2001, 66, 3484–3491. (Hydrogen-bond acidity and basicity parameters for sulfoxide functional groups.) View Source
